Molecular Weight and ClogP: Impact on Pharmacokinetic Profile Optimization
The presence of a chlorine atom at the C-1 position of the target compound increases molecular weight by 34.44 g/mol relative to (2,2-difluorocyclopropyl)methanol (142.53 vs 108.09) and raises the predicted partition coefficient (ClogP) by approximately +0.65 log units, moving from 0.12 to 0.77 . This shift in lipophilicity is significant in medicinal chemistry, where moving a lead compound's logP into a more favorable range (typically 1-3) can dramatically improve membrane permeability and oral bioavailability [1].
| Evidence Dimension | Physicochemical differentiation: Molecular Weight and ClogP |
|---|---|
| Target Compound Data | MW = 142.53 g/mol; ClogP = 0.77 |
| Comparator Or Baseline | (2,2-Difluorocyclopropyl)methanol: MW = 108.09 g/mol; ClogP = 0.12 |
| Quantified Difference | ΔMW = +34.44 g/mol; ΔClogP = +0.65 log units |
| Conditions | Calculated properties (ACD/Labs or ChemAxon prediction) |
Why This Matters
Procurement of the target compound over the non-chlorinated analog is essential when a drug discovery program requires a building block with inherently higher lipophilicity to achieve target logD ranges without additional synthetic steps.
- [1] Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. (Class-level context on logP optimization). View Source
